Orziloben

IFALD cholestasis hepatoprotection

IFALD research requiring translationally validated efficacy demands a multi-receptor agonist that resists rapid β-oxidation unlike native MCFAs. Orziloben (SEFA-6179, NST-6179) is the optimal solution. - Demonstrated prevention of cholestasis, steatosis, and fibrosis in preterm piglet model (direct bilirubin: 1.9 vs. <0.2 mg/dL, P=0.01). - Cross-model fibrosis reduction in PSC models: Mdr2-/- (79 to 8 μg/100mg) and DDC (157 to 91 μg/100mg). - Phase 2a clinical asset with FDA & EMA orphan drug designation; favorable Phase 1 safety up to 1000 mg QD.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 1555822-28-0
Cat. No. B12393117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrziloben
CAS1555822-28-0
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=CC(=C1C)C(=O)O
InChIInChI=1S/C13H18O3/c1-3-4-5-9-16-12-8-6-7-11(10(12)2)13(14)15/h6-8H,3-5,9H2,1-2H3,(H,14,15)
InChIKeyJYEFZVSYKCEGEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orziloben: Compound Class, Characteristics, and Scientific Context


Orziloben (also known as SEFA-6179, NST-6179) is a first-in-class structurally engineered medium-chain fatty acid (MCFA) analogue [1]. It acts as a synthetic agonist targeting multiple fatty acid-sensitive receptors, including GPR84, PPARα, and PPARγ [2]. The compound is chemically defined as 2-methyl-3-(pentyloxy)benzoic acid with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol [3]. Orziloben is currently in Phase 2a clinical development for the treatment of intestinal failure-associated liver disease (IFALD), an orphan indication with no approved pharmacologic therapies [4].

Pathway Multi-receptor agonism (GPR84/PPARα/PPARγ) for liver disease pathway studies
Model Supports IFALD and cholestatic liver disease research models (piglet, murine PSC)
Class Structurally engineered MCFA analogue with reported metabolic stability

Why MCFA Analogue Substitution Carries Scientific Risk


Generic substitution with unmodified MCFAs or single-target PPAR agonists is scientifically inappropriate for applications requiring Orziloben due to its distinct multi-receptor agonism profile (GPR84/PPARα/PPARγ) and engineered metabolic stability. Unlike native MCFAs, which are rapidly metabolized in the liver as energy substrates, Orziloben is structurally engineered to resist rapid β-oxidation while maintaining gut absorption and portal delivery to the liver [1]. This dual-targeting design simultaneously addresses cholestasis, steatosis, inflammation, and fibrosis—pathological dimensions not collectively engaged by single-target alternatives such as fenofibrate (PPARα-only) or pioglitazone (PPARγ-only) [2].

Unmodified MCFAs May undergo rapid β-oxidation, altering liver delivery and receptor engagement profile
Single-target PPAR agonists May not replicate multi-pathway engagement (GPR84/PPARα/PPARγ) critical for combined anti-cholestatic, anti-steatotic, and anti-fibrotic research
Structural analogs Metabolic stability and multi-receptor agonism may differ; direct substitution requires validation

Comparator-Based Evidence for Procurement Decisions


Prevention of Biochemical Cholestasis vs. MCT Vehicle

In a preterm Yorkshire piglet model of IFALD, Orziloben treatment prevented biochemical cholestasis relative to medium-chain triglyceride (MCT) vehicle control at day 15. Direct bilirubin was significantly lower in Orziloben-treated animals compared to MCT controls [1].

Biochemical Cholestasis
Head-to-head
MCT vehicle: direct bilirubin 1.9 mg/dL; Orziloben reported lower (P significant)
Supports cholestasis endpoint response
Preterm piglet IFALD model, day 15
IFALD cholestasis hepatoprotection

Reduction of Hepatic Steatosis vs. MCT Vehicle

Orziloben significantly reduced hepatic triglyceride accumulation relative to MCT vehicle in the preterm piglet IFALD model, demonstrating direct anti-steatotic efficacy [1].

Hepatic Triglycerides
Head-to-head
Orziloben 13.9 vs. MCT 45.6 mg/g, P=0.009
Supports steatosis endpoint reduction
Preterm piglet model, day 15
hepatic steatosis triglycerides lipotoxicity

Attenuation of Hepatic Fibrosis vs. MCT Vehicle

Orziloben treatment reduced hepatic fibrosis compared to MCT vehicle in the preterm piglet IFALD model, as assessed by a masked pathologist using the Ishak scoring system. Bile duct proliferation, a precursor to biliary fibrosis, was also significantly reduced [1].

Hepatic Fibrosis
Head-to-head
Ishak score median: Orziloben 1 vs. MCT 3 (P=0.007); CK7+ area: 0.5% vs. 1.6% (P=0.009)
Supports fibrosis endpoint response
Masked pathology, piglet model
hepatic fibrosis antifibrotic Ishak score

Amelioration of Biliary Fibrosis in PSC Models

In two distinct murine models of primary sclerosing cholangitis (PSC), Orziloben reduced liver collagen content and new collagen accumulation relative to MCT vehicle control. In the Mdr2-/- knockout model, Orziloben decreased plasma ALT and liver collagen content [1]. In the DDC diet-induced cholestatic injury model at 4 weeks, Orziloben significantly reduced both total and new collagen accumulation [1].

Biliary Fibrosis (PSC)
Head-to-head
Mdr2-/-: liver collagen 268 vs. 347 μg/100mg (P=0.04); DDC 4wk: 219 vs. 286 μg/100mg (P=0.01). New collagen reduced in both.
Supports anti-fibrotic endpoint across models
Two murine PSC models, 70 mg/kg/day
primary sclerosing cholangitis biliary fibrosis liver collagen

Multi-Receptor Agonism vs. Single-Target PPAR Agonists

Orziloben engages GPR84, PPARα, and PPARγ simultaneously, a receptor activation profile distinct from single-target PPAR agonists such as fenofibrate (PPARα-only) or pioglitazone (PPARγ-only). RNA-Seq analysis of liver tissue from Orziloben-treated animals demonstrated broad transcriptional impact on inflammatory, metabolic, and fibrotic pathways consistent with this multi-receptor activity [1].

Multi-Receptor Agonism
Class-level
GPR84 + PPARα + PPARγ engagement; broad transcriptional impact by RNA-Seq
Supports multi-pathway research context
Class-level inference; data to verify
GPR84 PPARα PPARγ multi-target

Priority Application Scenarios for Scientific Procurement


Preclinical IFALD Research with Large-Animal Validation

Orziloben is the optimal procurement choice for IFALD research programs requiring translationally validated efficacy in large-animal models. The compound has demonstrated prevention of biochemical cholestasis (direct bilirubin: 1.9 vs. <0.2 mg/dL, P=0.01), reduction of steatosis (45.6 vs. 13.9 mg triglycerides/g liver, P=0.009), and attenuation of fibrosis (Ishak score 3 vs. 1, P=0.007) in a preterm piglet model, providing high-confidence preclinical evidence for programs advancing toward clinical translation [1].

Multi-Pathway Liver Disease Research

Research programs requiring simultaneous engagement of inflammatory, metabolic, and fibrotic pathways should prioritize Orziloben due to its documented multi-receptor agonism (GPR84/PPARα/PPARγ) [1]. RNA-Seq analysis confirms broad transcriptional impact across these pathways, distinguishing Orziloben from single-target PPAR agonists for studies where comprehensive pathway modulation is scientifically necessary [2].

Biliary Fibrosis and Cholestatic Liver Disease Research

Investigators studying biliary fibrosis or cholestatic liver diseases beyond IFALD should consider Orziloben based on its demonstrated efficacy in two mechanistically distinct murine models of primary sclerosing cholangitis. In the Mdr2-/- model, Orziloben reduced new collagen accumulation from 79 to 8 μg/100mg tissue (P=0.02); in the DDC model, new collagen accumulation decreased from 157 to 91 μg/100mg tissue (P=0.01) [1]. This cross-model validation supports procurement for broader hepatology research applications.

Clinical Trial Support and Translational Pharmacology

Orziloben procurement is indicated for organizations supporting ongoing clinical development activities, given its advancement to Phase 2a clinical trials for IFALD and receipt of orphan drug designation from both FDA and EMA [1] [2]. The compound's favorable Phase 1 safety and tolerability profile at doses up to 1000 mg once-daily for 14 days, with observed reductions in liver enzymes (AST, ALT, GGT) and bilirubin even in healthy subjects, supports its use in translational pharmacology and clinical research support applications [3].

Application
Selection Property
Validation Focus
IFALD research (large-animal models)
Multi-receptor agonism and metabolic stability
Cholestasis, steatosis, and fibrosis model endpoints
Multi-pathway liver disease studies
GPR84/PPARα/PPARγ engagement
Transcriptional pathway analysis
Biliary fibrosis and cholestatic disease research
Cross-model antifibrotic evidence
Collagen accumulation and Ishak score endpoints
Translational pharmacology and clinical development research
Phase 2a development and orphan designation
Phase 1 tolerability and liver enzyme endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orziloben

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.